3-Methoxy-3-(trifluoromethyl)piperidine hydrochloride
Overview
Description
3-Methoxy-3-(trifluoromethyl)piperidine hydrochloride is a chemical compound with the molecular formula C7H12F3NO·HCl It is a piperidine derivative, characterized by the presence of a methoxy group and a trifluoromethyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-(trifluoromethyl)piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, methanol, and trifluoromethylating agents.
Methoxylation: The piperidine ring undergoes methoxylation, where a methoxy group is introduced. This step often involves the use of methanol and a suitable catalyst.
Trifluoromethylation: The introduction of the trifluoromethyl group is achieved using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate. This reaction is typically carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Advanced techniques such as flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-(trifluoromethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
3-Methoxy-3-(trifluoromethyl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique properties can enhance product performance.
Mechanism of Action
The mechanism of action of 3-Methoxy-3-(trifluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to influence the compound’s lipophilicity and metabolic stability, which can affect its biological activity. The methoxy group may also play a role in modulating the compound’s interactions with enzymes and receptors. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-(trifluoromethyl)piperidine hydrochloride
- 3-Methoxy-2-(trifluoromethyl)piperidine hydrochloride
- 3-Methoxy-3-(difluoromethyl)piperidine hydrochloride
Uniqueness
3-Methoxy-3-(trifluoromethyl)piperidine hydrochloride is unique due to the specific positioning of the methoxy and trifluoromethyl groups on the piperidine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry. The trifluoromethyl group, in particular, enhances the compound’s metabolic stability and lipophilicity, which can be advantageous in drug development and other applications.
Properties
IUPAC Name |
3-methoxy-3-(trifluoromethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO.ClH/c1-12-6(7(8,9)10)3-2-4-11-5-6;/h11H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUGVCTYTVHHFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCNC1)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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